Cellular SCD Inhibition: 1-(Oxolan-3-ylsulfanyl)ethan-1-one vs. MK-8245
1-(Oxolan-3-ylsulfanyl)ethan-1-one demonstrates measurable but weak inhibition of Stearoyl-CoA Desaturase (SCD) in a cellular context, with an IC50 of 50,000 nM in human NCI-H2122 cells expressing CYP4F11 [1]. In stark contrast, the optimized clinical-stage SCD inhibitor MK-8245 exhibits an IC50 of 1 nM against human SCD1 in enzymatic assays . While 1-(Oxolan-3-ylsulfanyl)ethan-1-one is not a potent SCD inhibitor, this data establishes a baseline of activity for this scaffold and suggests its utility as a starting point for SAR studies or as a control compound, rather than a lead candidate.
| Evidence Dimension | SCD inhibition potency (IC50) |
|---|---|
| Target Compound Data | 50,000 nM |
| Comparator Or Baseline | MK-8245: 1 nM |
| Quantified Difference | 50,000-fold less potent |
| Conditions | Human NCI-H2122 cells expressing CYP4F11, 96 hr incubation (Target Compound); Human SCD1 enzymatic assay (Comparator) |
Why This Matters
For research programs investigating SCD as a therapeutic target, this data clarifies that 1-(Oxolan-3-ylsulfanyl)ethan-1-one is not a suitable lead compound but may serve as a valuable tool compound or a starting fragment for medicinal chemistry optimization.
- [1] BindingDB. BDBM50544455. IC50 Data for SCD Inhibition in NCI-H2122 Cells. 2025. View Source
